REACTION_CXSMILES
|
C(OC(=O)[NH:7][C:8]([C:11]1[N:15]=[C:14]([CH3:16])[O:13][N:12]=1)([CH3:10])[CH3:9])(C)(C)C.O>C(OCC)(=O)C.Cl>[CH3:9][C:8]([CH3:10])([C:11]1[N:15]=[C:14]([CH3:16])[O:13][N:12]=1)[NH2:7]
|
Name
|
tert-Butyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-ylcarbamate
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Quantity
|
5.38 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC(C)(C)C1=NOC(=N1)C)=O
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The aqueous phase was washed with ethyl acetate (2×30 mL)
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with ethyl acetate (2×30 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent under reduced pressure
|
Type
|
WAIT
|
Details
|
left the title compound (1.7 g, 54%) as colorless oil
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CC(N)(C1=NOC(=N1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |